

A Comparative Analysis of Dodecahydroterphenyl as a Lubricant Base Oil

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Compound of Interest

Compound Name: Dodecahydroterphenyl

Cat. No.: B1344602

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of **dodecahydroterphenyl** as a lubricant base oil, evaluating its performance characteristics against other commonly used base oils such as polyalphaolefins (PAOs), synthetic esters, and mineral oils. This document is intended to assist researchers and professionals in making informed decisions for their specific lubrication requirements.

Data Presentation: Comparative Physicochemical and Performance Properties

The following table summarizes the key physicochemical and performance properties of **dodecahydroterphenyl** and other lubricant base oils. The data presented is compiled from various industry sources and technical data sheets. It is important to note that the properties of a specific base oil can vary depending on its exact composition and manufacturing process.

Property	Dodecahydroterphenyl (Partially Hydrogenated Terphenyl)	Polyalphaolefin (PAO)	Synthetic Ester	Mineral Oil (API Group I)	Mineral Oil (API Group II)	Mineral Oil (API Group III)
API Group	V	IV	V	I	II	III
Kinematic Viscosity @ 40°C (cSt)	~370 (for Santovac 5, a related polyphenyl ether)[1]	1.8 - 100+ [2][3]	9.5 - 27.0+ [3]	2 - 90	2 - 90	2 - 90
Kinematic Viscosity @ 100°C (cSt)	~13 (for Santovac 5)[1]	1.8 - 100+ [2][3]	2.8 - 5.4+ [3]	1.5 - 11	1.5 - 11	1.5 - 11
Viscosity Index (VI)	Moderate to High (data not widely available)	125 - 145+ [2]	120 - 200+	80 - 120[1] [4]	80 - 120[1] [4]	>120[1][4]
Pour Point (°C)	4 (for Santovac 5)[1]	-71 to -54[3]	-71 to <-85[3]	-15 to -6	-18 to -12	-21 to -15
Flash Point (°C)	~288 (for Santovac 5)[1]	>150 to >260[3]	>200 to >240[3]	>180	>200	>210

Oxidative Stability	Excellent (inferred from high thermal stability)	Excellent	Good to Excellent	Fair to Good	Good	Very Good
Tribological Performance (Wear)	Good (inferred from application in extreme environments)	Good to Excellent	Excellent	Fair to Good	Good	Very Good
Solvency for Additives	Low	Low	High	High	Moderate	Low

Experimental Protocols

The data presented in the table above is typically determined using standardized test methods developed by organizations such as ASTM International. The following are detailed methodologies for some of the key experiments cited.

Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Apparatus:

- Calibrated glass capillary viscometer (e.g., Cannon-Fenske, Ubbelohde)
- Constant temperature bath, capable of maintaining the desired temperature with a precision of $\pm 0.02^{\circ}\text{C}$.
- Timing device, accurate to 0.1 seconds.

- Viscometer holder.

Procedure:

- The viscometer is cleaned with a suitable solvent and dried.
- The liquid sample is filtered to remove any particulate matter.
- The sample is charged into the viscometer.
- The viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.
- The sample is drawn up through the capillary to a point above the upper timing mark.
- The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured.
- The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer calibration constant (C): $\nu = C \times t$.
- The test is typically performed at 40°C and 100°C to determine the viscosity index.

Viscosity Index (ASTM D2270)

Objective: To calculate the viscosity index (VI) of a petroleum product from its kinematic viscosities at 40°C and 100°C.^{[9][10]} The VI is an empirical, dimensionless number indicating the effect of temperature change on the kinematic viscosity of the oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.

Procedure:

- Determine the kinematic viscosity of the sample at 40°C (U) and 100°C (Y) using ASTM D445.
- Based on the kinematic viscosity at 100°C (Y), obtain the values for L and H from the tables in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of a reference oil of VI = 0 that has the same kinematic viscosity at 100°C as the sample. H is the kinematic viscosity at

40°C of a reference oil of VI = 100 that has the same kinematic viscosity at 100°C as the sample.

- Calculate the Viscosity Index using the following formula:
 - If the calculated VI is 100 or less: $VI = [(L - U) / (L - H)] \times 100$
 - If the calculated VI is greater than 100: $VI = [((\text{antilog } N) - 1) / 0.00715] + 100$, where $N = (\log H - \log U) / \log Y$.

Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.^{[2][11][12][13][14]}

Apparatus:

- Test jar, clear glass, flat bottomed.
- Jacket, to hold the test jar.
- Disk, cork or felt.
- Gasket, to fit snugly around the test jar.
- Bath, for cooling the sample.
- Thermometer.

Procedure:

- The sample is poured into the test jar to the scribed mark.
- If necessary, the sample is heated to a specified temperature to dissolve any wax crystals.
- The test jar is placed in the cooling bath.
- At each 3°C interval, the jar is removed and tilted to ascertain whether the oil is still flowing.

- The test is continued until the oil shows no movement when the jar is held horizontally for 5 seconds.
- The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.

Oxidative Stability by Rotating Pressure Vessel (ASTM D2272 - RBOT)

Objective: To evaluate the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst by measuring the time it takes for a specified pressure drop to occur in a sealed, rotating vessel at a given temperature.

Apparatus:

- Rotating pressure vessel (bomb).
- Oxidation bath, capable of maintaining a temperature of 150°C.
- Pressure measurement and recording equipment.

Procedure:

- A 50-gram sample of the oil is placed in the vessel with 5 ml of distilled water and a copper catalyst coil.
- The vessel is sealed and pressurized with oxygen to 90 psi.
- The vessel is placed in the oxidation bath and rotated at 100 rpm.
- The pressure inside the vessel is monitored continuously.
- The test is complete when the pressure drops by 25 psi from the maximum pressure reached.
- The time taken to reach this point is reported as the oxidation stability in minutes.

Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)

Objective: To determine the wear preventive properties of a lubricating fluid by measuring the wear scar on three stationary steel balls that are in contact with a fourth rotating ball under a given load, speed, temperature, and time.[\[15\]](#)

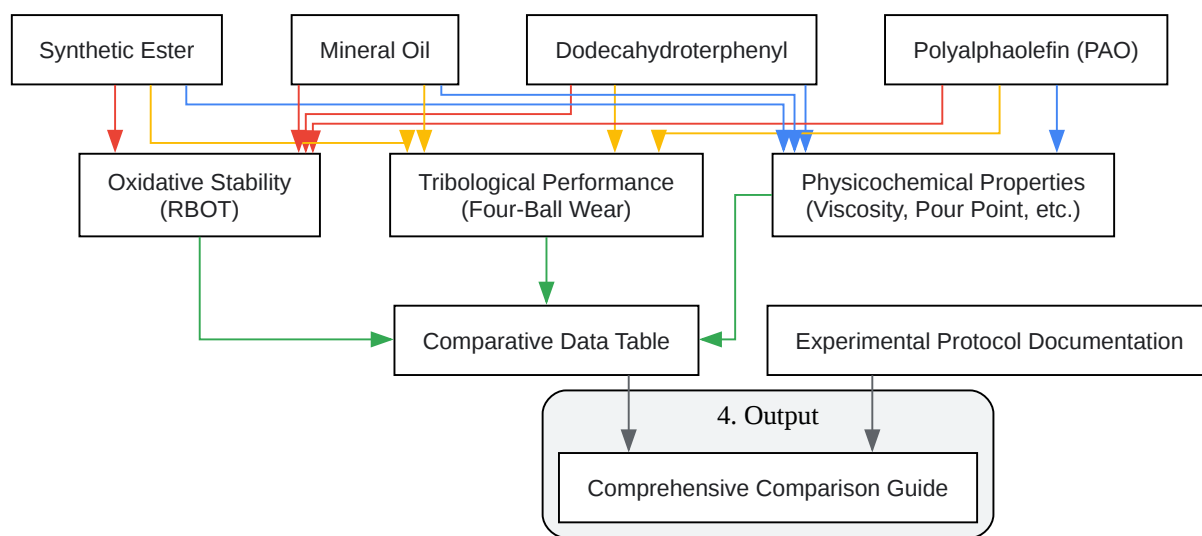
Apparatus:

- Four-ball wear tester.
- Steel balls, 12.7 mm in diameter.
- Microscope, for measuring the wear scars.

Procedure:

- Three clean steel balls are placed in the test cup and clamped into position.
- The test cup is filled with the lubricant sample to a level that covers the three stationary balls.
- A fourth clean steel ball is placed in the chuck of the motor-driven spindle.
- The test cup is placed in position on the tester.
- The specified load is applied, and the motor is started to rotate the top ball at a set speed for a specified duration and temperature.
- At the end of the test, the three stationary balls are removed, cleaned, and the average diameter of the wear scars is measured using a microscope. A smaller wear scar indicates better wear protection.

Mandatory Visualization



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Caption: Workflow for the comparative study of lubricant base oils.

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